N-desmethyl-Doxylamine succinate chemical structure and properties
N-desmethyl-Doxylamine succinate chemical structure and properties
An In-depth Technical Guide to N-desmethyl-Doxylamine Succinate
Abstract
N-desmethyl-Doxylamine succinate is the primary active metabolite of Doxylamine, a first-generation antihistamine widely utilized for its sedative and antiemetic properties.[1][2] This technical guide provides a comprehensive overview of N-desmethyl-Doxylamine succinate, delving into its chemical structure, physicochemical properties, metabolic pathways, and analytical quantification methodologies. As a crucial component in understanding the pharmacokinetics and pharmacodynamics of Doxylamine, a thorough characterization of this metabolite is essential for researchers and drug development professionals. This document synthesizes current knowledge, offering field-proven insights and detailed protocols to facilitate further investigation and application in a research and development setting.
Molecular Architecture and Physicochemical Profile
N-desmethyl-Doxylamine is a secondary amine derivative resulting from the metabolic N-demethylation of Doxylamine.[3] The succinate salt is formed through an acid-base reaction between the secondary amine of N-desmethyl-Doxylamine and succinic acid.[3] This salt form enhances the stability and solubility of the compound.
The core structure features a pyridinyl-phenylmethoxy ethanamine backbone. The removal of a methyl group from the terminal nitrogen, compared to its parent compound Doxylamine, significantly influences its physicochemical properties, including polarity and hydrogen bonding capacity.[3] While crystallographic data for N-desmethyl-Doxylamine succinate is not widely available in public literature, computational models suggest that its structural similarity to Doxylamine succinate results in analogous crystal packing arrangements.[3]
Chemical Structure
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IUPAC Name: butanedioic acid;N-methyl-2-(1-phenyl-1-pyridin-2-ylethoxy)ethanamine[3]
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Synonyms: N-desmethyl-Doxylamine succinate, N-methyl-2-(1-phenyl-1-(pyridin-2-yl)ethoxy)ethan-1-amine succinate[4]
Physicochemical Properties
A summary of the key physicochemical properties of N-desmethyl-Doxylamine succinate is presented in the table below.
| Property | Value | Source(s) |
| Physical State | White or creamy-white powder | [3] |
| Molecular Formula | C₁₆H₂₀N₂O · C₄H₆O₄ | [2][4] |
| Molecular Weight | 374.4 g/mol | [2][4] |
| Purity (Commercial) | ≥90% | [2][4] |
| Solubility | DMF: 10 mg/ml; DMSO: 3 mg/ml; Ethanol: 5 mg/ml; PBS (pH 7.2): 3 mg/ml | [2][5] |
| Storage Temperature | -20°C or 2-8°C | [2] |
Metabolic Fate and Pharmacological Significance
N-desmethyl-Doxylamine is a product of hepatic metabolism of Doxylamine, primarily mediated by cytochrome P450 enzymes, including CYP2D6, CYP1A2, and CYP2C9.[1] The metabolic cascade involves N-dealkylation, a common pathway for the biotransformation of many pharmaceutical compounds.
Caption: Metabolic conversion of Doxylamine to its primary and secondary metabolites.
The pharmacological activity of N-desmethyl-Doxylamine is comparable to its parent compound, exhibiting both antihistaminic and sedative effects.[3] Its activity is attributed to its action as an inverse agonist at the histamine H1 receptor.[1][6] The sedative properties arise from its ability to cross the blood-brain barrier and antagonize H1 receptors in the central nervous system.[1] The study of N-desmethyl-Doxylamine is critical for understanding the overall therapeutic and potential side-effect profile of Doxylamine, as the metabolite contributes to the drug's extended half-life and duration of action.[3]
Synthesis and Formulation Considerations
The synthesis of N-desmethyl-Doxylamine is typically achieved through the controlled demethylation of Doxylamine. This process can be carried out using various chemical or biological methods.[3] The succinate salt is then formed by reacting the free base with succinic acid.
Caption: Conceptual workflow for the synthesis of N-desmethyl-Doxylamine succinate.
Analytical Methodology: Quantification in Biological Matrices
The accurate quantification of N-desmethyl-Doxylamine in biological matrices such as plasma is paramount for pharmacokinetic and toxicokinetic studies.[7] Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this application due to its high sensitivity and selectivity.[8]
Experimental Protocol: LC-MS/MS Analysis
This protocol provides a robust framework for the analysis of N-desmethyl-Doxylamine in human plasma.
4.1.1. Materials and Reagents
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Reference standards of N-desmethyl-Doxylamine and a suitable stable isotope-labeled internal standard (e.g., N-desmethyl-Doxylamine-d3 or Doxylamine-d5).[7][8]
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Human plasma with K2EDTA as an anticoagulant.[8]
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HPLC-grade acetonitrile, methanol, and formic acid.[8]
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Reagent-grade water.[8]
4.1.2. Instrumentation
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A high-performance liquid chromatography (HPLC) system capable of gradient elution.[8]
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A C18 reverse-phase HPLC column.
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A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.[8]
4.1.3. Sample Preparation (Protein Precipitation)
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Thaw frozen human plasma samples at room temperature and vortex to ensure homogeneity.[7]
-
Aliquot 100 µL of plasma (for calibration standards, quality controls, and unknown samples) into a 96-well plate or microcentrifuge tubes.[7][8]
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Add 25 µL of the internal standard working solution to each well.[8]
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Add 300 µL of cold acetonitrile to each well to precipitate plasma proteins.[7][8]
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Vortex the mixture for 5 minutes.[8]
-
Centrifuge the samples at approximately 4000 rpm for 10 minutes.[8]
-
Carefully transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.[8]
4.1.4. LC-MS/MS Conditions
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Chromatographic Column: A C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
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Mobile Phase A: 0.1% Formic acid in water.[8]
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Mobile Phase B: 0.1% Formic acid in acetonitrile/methanol.[8]
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Flow Rate: To be optimized based on column dimensions (typically 0.2-0.5 mL/min).
-
Injection Volume: 5-10 µL.[8]
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Ionization Mode: Positive Electrospray Ionization (ESI+).[8]
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Multiple Reaction Monitoring (MRM) Transitions:
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N-desmethyl-Doxylamine: Precursor ion (m/z 257.2) > Product ion (to be determined by infusion of the reference standard).
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Internal Standard: Precursor ion > Product ion (to be determined by infusion of the reference standard).
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Caption: Bioanalytical sample analysis workflow for N-desmethyl-Doxylamine.
Comparative Analysis: N-desmethyl-Doxylamine vs. Doxylamine
The structural and physicochemical differences between N-desmethyl-Doxylamine and its parent compound, Doxylamine, are summarized below. These differences underpin their distinct behaviors in biological systems and analytical assays.
| Feature | N-desmethyl-Doxylamine Succinate | Doxylamine Succinate | Source(s) |
| Amine Type | Secondary | Tertiary | [3] |
| Molecular Formula | C₁₆H₂₀N₂O · C₄H₆O₄ | C₁₇H₂₂N₂O · C₄H₆O₄ | [3][9] |
| Molecular Weight | 374.43 g/mol | 388.46 g/mol | [3][9] |
| Free Base MW | 256.34 g/mol | 270.37 g/mol | [3][10][11] |
| Hydrogen Bonding | Stronger (secondary amine) | Weaker (tertiary amine) | [3] |
Conclusion
N-desmethyl-Doxylamine succinate is a metabolite of profound importance in the study of Doxylamine. Its chemical properties, shaped by the absence of a single methyl group, influence its solubility, polarity, and pharmacological activity. A comprehensive understanding of its metabolic generation and a robust analytical methodology for its quantification are indispensable for accurate pharmacokinetic modeling and a complete assessment of Doxylamine's therapeutic profile. The information and protocols detailed in this guide serve as a foundational resource for researchers and scientists dedicated to advancing the understanding of antihistamine metabolism and drug development.
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ResearchGate. (n.d.). The tlme-course distribution of doxytamine and metabolites (ng/mL, free base) in plasma after the administration of [14C]-Iabeled doxylamine succinate and Bendectin. Available at: [Link]
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ResearchGate. (2016, February 28). An efficient and safe process for synthesis of doxylamine succinate. Available at: [Link]
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Semantic Scholar. (2021, July 8). A stability-indicating HPLC method for estimation of doxylamine succinate in tablets and characterization of its major alkaline stress degradation product. Available at: [Link]
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